molecular formula C27H31N3O5S2 B2633579 methyl 5,5,7,7-tetramethyl-2-(4-(N-methyl-N-phenylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate CAS No. 449782-53-0

methyl 5,5,7,7-tetramethyl-2-(4-(N-methyl-N-phenylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate

Cat. No.: B2633579
CAS No.: 449782-53-0
M. Wt: 541.68
InChI Key: HPMKKACQZNNZQG-UHFFFAOYSA-N
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Description

Methyl 5,5,7,7-tetramethyl-2-(4-(N-methyl-N-phenylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is a useful research compound. Its molecular formula is C27H31N3O5S2 and its molecular weight is 541.68. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

Research on related compounds often explores novel synthetic routes and chemical properties, aiming to create molecules with potential therapeutic applications. For instance, the synthesis of various tetrahydrothienopyridine derivatives has been investigated for their potential as antifungal agents, showing that structural modifications can significantly impact biological activity (Sangshetti et al., 2014). Another study focused on the synthesis of ethyl 2-amino-6-methyl-5,7-diphenyl-4,5,6,7-tetrahydrothieno pyridine-3-carboxylate, highlighting the importance of the Claisen-Schmidt reaction and Gewald reaction in creating such compounds (Zeng Guo-ping, 2008).

Potential Biological Activities

Thienopyridine derivatives, closely related to the compound , are often studied for their biological activities, including anticonvulsant and antifungal properties. For example, novel tetrahydrothieno[3,2-c]pyridines were synthesized and evaluated for their antifungal activity, with some compounds showing promising results against Candida albicans, comparable to miconazole (Sangshetti et al., 2014). Another study synthesized and characterized novel compounds for their potential as CCR5 antagonists, indicating the versatility of thienopyridine derivatives in drug development (Ikemoto et al., 2005).

Structural Studies and Modifications

Structural modifications and the study of their effects on molecular properties and interactions are central to the development of compounds with improved efficacy and safety profiles. Research on the tautomerism of aza heterocycles, including pyrazolo[4,3-c]pyridin-3-ones, underscores the complexity of these molecules and their potential transformation products in solution (Gubaidullin et al., 2014). Similarly, studies on the reactivity of methyl 6-oxo-4,5-dihydro-6H-cyclopenta[b]thiophen-4-acetate reveal the potential for creating diverse derivatives with significant biological activities (Jilale et al., 1993).

Properties

IUPAC Name

methyl 5,5,7,7-tetramethyl-2-[[4-[methyl(phenyl)sulfamoyl]benzoyl]amino]-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H31N3O5S2/c1-26(2)16-20-21(25(32)35-6)24(36-22(20)27(3,4)29-26)28-23(31)17-12-14-19(15-13-17)37(33,34)30(5)18-10-8-7-9-11-18/h7-15,29H,16H2,1-6H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPMKKACQZNNZQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(N1)(C)C)SC(=C2C(=O)OC)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H31N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

541.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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